molecular formula C17H14N4S B10952067 (2E)-3-(1-ethyl-1H-pyrazol-5-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2E)-3-(1-ethyl-1H-pyrazol-5-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B10952067
M. Wt: 306.4 g/mol
InChI Key: IZIRLFNOJJBUDR-GXDHUFHOSA-N
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Description

(E)-2-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions One common method starts with the preparation of the pyrazole and thiazole intermediates, which are then coupled through a series of reactions involving reagents such as base catalysts and solvents like dimethylformamide (DMF)

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyanide group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-2-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For instance, it may interact with enzyme active sites, altering their activity and affecting downstream processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Heparinoid Compounds: Structurally similar to heparin, used for their anticoagulant properties.

Uniqueness

(E)-2-(1-ETHYL-1H-PYRAZOL-5-YL)-1-(4-PHENYL-1,3-THIAZOL-2-YL)-1-ETHENYL CYANIDE is unique due to its combination of a pyrazole ring, a thiazole ring, and a cyanide group, which confer specific chemical reactivity and potential biological activity not found in simpler compounds like dichloroaniline or heparinoids.

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

(E)-3-(2-ethylpyrazol-3-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C17H14N4S/c1-2-21-15(8-9-19-21)10-14(11-18)17-20-16(12-22-17)13-6-4-3-5-7-13/h3-10,12H,2H2,1H3/b14-10+

InChI Key

IZIRLFNOJJBUDR-GXDHUFHOSA-N

Isomeric SMILES

CCN1C(=CC=N1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=CC=N1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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